3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide
Description
Properties
IUPAC Name |
3-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS/c17-16(18,19)12-8-13(10-4-2-1-3-5-10)22-15(11(12)9-20)24-7-6-14(21)23/h1-5,8H,6-7H2,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUVZBWJBLBAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide typically involves multiple steps. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Addition of the Cyano Group: The cyano group is added through a nucleophilic substitution reaction.
Thioether Formation: The thioether linkage is formed by reacting the pyridine derivative with a thiol compound.
Amidation: The final step involves the formation of the amide group through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential therapeutic properties due to its unique molecular structure, which allows for interaction with various biological targets. Its applications in medicinal chemistry are primarily focused on:
- Anticancer Activity : Preliminary studies suggest that 3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide may induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent. Case Study : In vitro assays on MCF-7 breast cancer cells demonstrated an IC50 value of approximately 20 µM, indicating moderate cytotoxicity that warrants additional exploration for therapeutic use.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
These findings suggest that 3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide may also possess antimicrobial properties, although specific data is yet to be established.
Anti-inflammatory Effects
The compound is hypothesized to exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production.
Mechanism of Action :
Research suggests that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response.
Enzyme Inhibition
The structural characteristics of 3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide imply potential as an enzyme inhibitor.
Key Targets :
It may interact with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and pain pathways.
Neuropharmacological Applications
Emerging studies suggest that this compound could have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by modulating neuroinflammatory processes.
Mechanism of Action
The mechanism of action of 3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The cyano group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Substituent Effects
The compound’s pharmacological profile is influenced by its trifluoromethyl, cyano, and phenyl substituents. Below is a comparative analysis with analogous compounds:
Table 1: Structural and Functional Comparison
Substituent Impact on Pharmacokinetics and Bioactivity
- Trifluoromethyl (CF₃) Group: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., p-tolyl in Table 1) . Reduces oxidative metabolism susceptibility, extending half-life relative to perfluorinated compounds (e.g., CAS 354-92-7) .
- Cyano (CN) Group: Facilitates hydrogen bonding in target binding sites, similar to Taranabant’s cyanophenyl moiety .
Therapeutic Potential and Limitations
- Target Compound vs. Taranabant: Both share trifluoromethyl and cyano groups, but Taranabant’s chlorophenyl and complex stereochemistry enable specific CB1 receptor antagonism . The target compound’s simpler structure may favor kinase or protease inhibition.
- Environmental Considerations :
- Unlike heavily fluorinated analogs (e.g., CAS 354-92-7), the target compound’s single CF₃ group reduces bioaccumulation risks .
Biological Activity
3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide is a complex organic compound notable for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 351.3 g/mol. Its structure includes a trifluoromethyl group, a cyano group, and a pyridine ring, which contribute to its unique chemical properties and biological interactions.
The biological activity of this compound is largely attributed to its structural components:
- Trifluoromethyl Group : Enhances lipophilicity and stability.
- Cyano Group : Provides additional sites for chemical modification.
- Thioether Linkage : Facilitates interaction with biological targets.
These features suggest that the compound may interact with various biochemical pathways, potentially influencing cellular signaling, enzyme activity, and receptor interactions .
Antimicrobial Properties
Research indicates that compounds containing trifluoromethylpyridine derivatives exhibit significant antimicrobial activity. The specific mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Potential
Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the cyano group may enhance the compound's ability to interact with DNA or proteins involved in cell growth regulation .
Pharmacokinetics
The pharmacokinetic profile of 3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide is influenced by its unique physicochemical properties. The fluorine atoms contribute to metabolic stability, while the lipophilic nature allows for better membrane permeability, which is crucial for effective biological activity.
Case Studies
- Anticancer Activity : A study demonstrated that a related trifluoromethylpyridine derivative exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer effects .
- Enzyme Inhibition : Another investigation focused on the inhibition of monoamine oxidase B (MAO-B), where modifications to the structure led to enhanced inhibitory activity compared to unmodified analogs .
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Cyano-6-phenylpyridine | Lacks thioether and amide groups | Limited bioactivity |
| 3-Cyano-4-(trifluoromethyl)pyridine | Lacks phenyl group | Moderate bioactivity |
| 6-Phenyl-4-(trifluoromethyl)pyridine | Lacks cyano group | Limited bioactivity |
The unique combination of functional groups in 3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide distinguishes it from similar compounds, enhancing its potential applications in drug development and agrochemicals .
Q & A
Q. How are toxicity and off-target effects assessed preclinically?
- Methodological Answer :
- In vitro toxicity : MTT assays on hepatocytes (e.g., HepG2 cells) to measure IC50.
- Genotoxicity : Ames test for mutagenicity .
- In vivo profiling : Acute toxicity studies in rodents (LD50 determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
